molecular formula C10H7FS B192845 2-(4-Fluorophenyl)thiophene CAS No. 58861-48-6

2-(4-Fluorophenyl)thiophene

Cat. No. B192845
Key on ui cas rn: 58861-48-6
M. Wt: 178.23 g/mol
InChI Key: PURJRGMZIKXDMW-UHFFFAOYSA-N
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Patent
US09056850B2

Procedure details

2-Bromothiophene (130.4 g, 0.8 mol) was dissolved in 2-Me-THF (240 ml, 0.3 L/mole) and the resulting mixture cooled to 2° C. NiCl2(dppe) (2.11 g, 4.0 mmol) was added followed by addition, over about 40 min. at ≦30° C., of the 4-fluoro-phenylmagnesium bromide solution prepared as in STEP A above to yield a dark red solution. The solution was then stirred at 22° C. for 1.5 hrs. A solution of acetic acid (91.7 ml, 1.6 mol) in water (240 ml, 0.3 L/mol) was then added and the resulting mixture stirred strongly for 15 min. The resulting layers were separated, the organic layer was washed with water (80 ml, 0.1 L/mol), then concentrated in vacuo at 75° C. to yield 2-(4-fluorophenyl)thiophene as a brown oil.
Quantity
130.4 g
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
NiCl2(dppe)
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
91.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[F:7][C:8]1[CH:13]=[CH:12][C:11]([Mg]Br)=[CH:10][CH:9]=1.C(O)(=O)C>O>[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:2]2[S:3][CH:4]=[CH:5][CH:6]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
130.4 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
2-Me THF
Quantity
240 mL
Type
solvent
Smiles
Step Two
Name
NiCl2(dppe)
Quantity
2.11 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[Mg]Br
Step Four
Name
Quantity
91.7 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The solution was then stirred at 22° C. for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a dark red solution
STIRRING
Type
STIRRING
Details
the resulting mixture stirred strongly for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (80 ml, 0.1 L/mol)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 75° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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